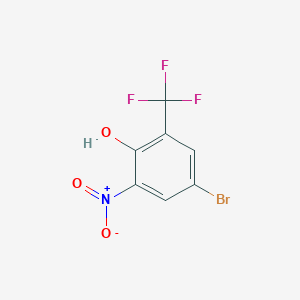
4-Bromo-2-nitro-6-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-nitro-6-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H3BrF3NO3 . It has a molecular weight of 286 .
Molecular Structure Analysis
The molecule adopts an almost planar conformation, with a dihedral angle between the aromatic rings being 3.60° . It adopts the enol-imine tautomeric form, with an intramolecular O-H⋯N hydrogen bond, which generates an S(6) ring motif .Physical And Chemical Properties Analysis
The boiling point of “4-Bromo-2-nitro-6-(trifluoromethyl)phenol” is predicted to be 223.8±35.0 °C . The density is predicted to be 1.914±0.06 g/cm3 . The pKa is predicted to be 4.33±0.21 .Wissenschaftliche Forschungsanwendungen
Environmental Pollution and Toxicology
Studies have explored the environmental presence and toxicological effects of brominated phenols, such as 2,4,6-Tribromophenol, due to their widespread production and use. These compounds are found in various environmental matrices, including water bodies, house dust, and foodstuff. They serve as intermediates in the synthesis of brominated flame retardants and also occur naturally in some aquatic organisms. However, there is limited knowledge regarding their toxicokinetics and toxicodynamics, highlighting a gap in understanding their environmental impact and human exposure routes (Koch & Sures, 2018).
Materials Science and Sensing Applications
In materials science, Metal–Organic Frameworks (MOFs) have been engineered for the detection of nitro explosives like 2,4,6-Trinitrophenol (TNP) in aqueous solutions. Luminescent MOFs demonstrate potential as sensors due to their designable structures and signal transduction pathways, showing high selectivity and sensitivity towards TNP. This application is crucial for environmental monitoring and safety, given the toxicity of TNP and its derivatives (Nagarkar et al., 2016).
Organic Synthesis
Research in organic synthesis has focused on the development of methodologies for synthesizing brominated and nitrated phenols, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. For example, the synthesis of 2,4,6-bromo-4'-nitro-diphenyl ether involves electrophilic substitution reactions, yielding high product purity and efficiency. These compounds are crucial for further chemical transformations in the synthesis of more complex molecules (Zhou Shiyang, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-nitro-6-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-4(7(9,10)11)6(13)5(2-3)12(14)15/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVFNKSPGZOIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

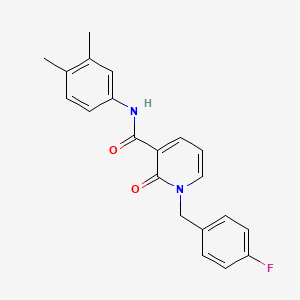
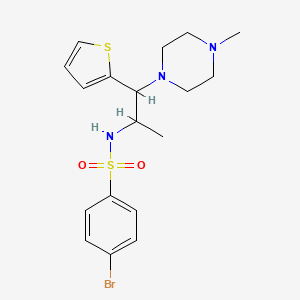
![3-benzyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2836977.png)
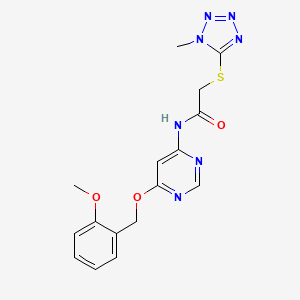
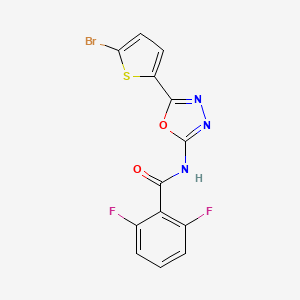
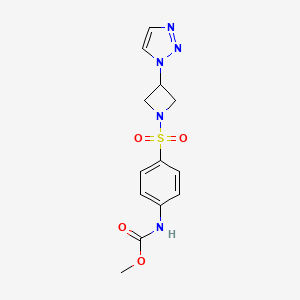

![4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride](/img/structure/B2836988.png)
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836990.png)
![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2836992.png)


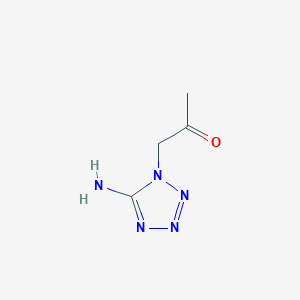
![1,7-dimethyl-3-(2-oxopropyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836998.png)